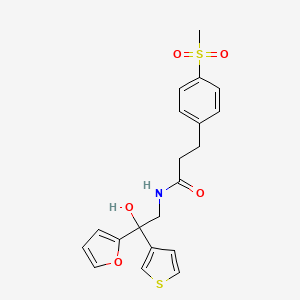

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

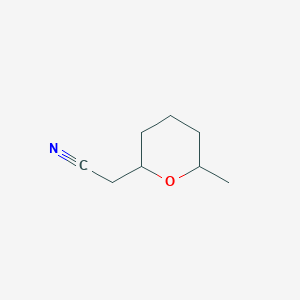

This compound is a complex organic molecule that contains several functional groups and heterocyclic compounds, including furan, thiophene, and a propanamide group. It also contains a methylsulfonyl group attached to a phenyl ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Scientific Research Applications

Regiocontrolled Synthesis and Organic Reactions

The compound's structural moieties, such as furan and thiophene, are involved in regiocontrolled synthesis processes. For example, photooxygenation of 2-thiophenyl-substituted furans can lead to the synthesis of γ-hydroxybutenolides, with the carbonyl group holding the position of the thiophenyl moiety in reacting furans. This process is indicative of the compound's potential in facilitating regiocontrolled and quantitative synthesis in organic chemistry, contributing to the development of novel organic compounds with specific configurations (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Drug Metabolism

The structural features of the compound, particularly the presence of a methylsulfonyl group, resemble those in compounds studied for drug metabolism. Biocatalysis has been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the role of microbial-based surrogate systems in producing significant quantities of metabolites for structural characterization and further clinical investigations (Zmijewski et al., 2006).

Antioxidant and Anticancer Activities

Compounds with similar structural motifs have been investigated for their antioxidant and anticancer activities. Novel derivatives bearing semicarbazide, thiosemicarbazide, and thiophenyltriazole moieties have shown significant antioxidant activity, with some compounds displaying anticancer potential against human glioblastoma and triple-negative breast cancer cell lines. This suggests potential research applications of the compound for therapeutic purposes (Tumosienė et al., 2020).

Materials Science and Dye-Sensitized Solar Cells

The furan and thiophene moieties present in the compound have been utilized in the synthesis of materials for dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as a conjugated linker have demonstrated improved solar energy-to-electricity conversion efficiency, indicating the compound's relevance in the development of high-performance materials for renewable energy technologies (Kim et al., 2011).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-(4-methylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S2/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-27-13-16)18-3-2-11-26-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVKTDNKRFVPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2993409.png)